BenchChemオンラインストアへようこそ!

Bromoacetylcholine bromide

Nicotinic Receptor Pharmacology Adrenal Chromaffin Cell Secretion Affinity Alkylation

Bromoacetylcholine bromide is an irreplaceable affinity alkylating agent that covalently modifies nicotinic acetylcholine receptors under reducing conditions. Unlike reversible ligands, it enables irreversible receptor inactivation (IC50 ~0.3 μM in adrenal chromaffin cells) and fixes the receptor in an active state, critical for studying long-term dynamics. With 28-fold higher potency than MBTA in PC-12 cells (IC50 20 nM) and a 1:1 stoichiometric labeling correspondence with α-neurotoxin binding sites, it is the definitive tool for quantitative receptor site occupancy and allosteric transition studies. Substitution with generic cholinergic ligands leads to experimental failure.

Molecular Formula C7H15Br2NO2
Molecular Weight 305.01 g/mol
CAS No. 22004-27-9
Cat. No. B3116873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromoacetylcholine bromide
CAS22004-27-9
Molecular FormulaC7H15Br2NO2
Molecular Weight305.01 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCOC(=O)CBr.[Br-]
InChIInChI=1S/C7H15BrNO2.BrH/c1-9(2,3)4-5-11-7(10)6-8;/h4-6H2,1-3H3;1H/q+1;/p-1
InChIKeyAFIIOPIEVQSYHH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility45.8 [ug/mL]

Bromoacetylcholine bromide CAS 22004-27-9: An Affinity Alkylating Probe for Irreversible Nicotinic Receptor Inactivation in Research Applications


Bromoacetylcholine bromide (CAS: 22004-27-9), with the IUPAC name 2-(2-bromoacetyl)oxyethyl-trimethylazanium bromide, is a cholinergic ligand that functions as an affinity alkylating agent for nicotinic acetylcholine receptors (nAChRs) [1]. It is a derivative of acetylcholine, incorporating a reactive bromoacetyl group that enables covalent modification of the receptor's agonist binding site under reducing conditions. This compound is primarily employed in biochemical and pharmacological research as a tool to study receptor structure, function, and stoichiometry through irreversible labeling, distinguishing it from reversible agonists and antagonists [2].

Why Bromoacetylcholine bromide Cannot Be Replaced with Generic Acetylcholine or Other Cholinergic Analogs in Receptor Alkylation Studies


Bromoacetylcholine bromide is not a simple, reversible agonist or antagonist like acetylcholine or carbamoylcholine; its defining feature is its capacity for irreversible, covalent affinity alkylation of nicotinic receptors under specific reducing conditions [1]. Generic substitution with non-alkylating cholinergic compounds, such as acetylcholine, carbamoylcholine, or even structurally similar halogenated analogs like chloroacetylcholine, fails to reproduce this essential, quantitative functionality. For example, unlike the reversible binding of acetylcholine, bromoacetylcholine bromide achieves irreversible inactivation of receptor function with an IC50 of approximately 0.3 μM in adrenal chromaffin cells, and this effect is only slowly reversible [2]. Furthermore, its specific affinity alkylation profile, which fixes the receptor in an active state, contrasts with other affinity labels like MBTA, which fix the receptor in an inactive state [3]. This unique combination of high-affinity binding and irreversible covalent modification makes it an irreplaceable tool for specific experimental protocols, and substitution with a generic cholinergic ligand would lead to experimental failure and erroneous conclusions.

Quantitative Differentiation of Bromoacetylcholine bromide Against Closest Analogs and Alternatives: IC50, Receptor State Fixation, and Stoichiometry


Bromoacetylcholine Bromide Irreversibly Inactivates Nicotinic Receptors with High Potency (IC50 ~0.3 μM) in Adrenal Chromaffin Cells

In a direct comparative study of nAChR modulation in bovine adrenal chromaffin cells, bromoacetylcholine (brACh) under acetylating conditions reduced catecholamine release with an IC50 of approximately 0.3 μM [1]. This effect was slowly reversible, a key differentiator from rapid, fully reversible agonists. For context, in the same study, the agonist cytisine exhibited an EC50 of approximately 46 μM for stimulating the receptor, indicating that brACh is over 150-fold more potent as an inactivator than cytisine is as an activator [1]. This high potency and irreversible action are essential for applications requiring sustained, covalent modification of the receptor pool.

Nicotinic Receptor Pharmacology Adrenal Chromaffin Cell Secretion Affinity Alkylation

Bromoacetylcholine Bromide Fixes Nicotinic Receptors in an Active State, Contrasting with the Inactive State Fixed by the Comparator MBTA

A critical functional differentiator established in foundational affinity labeling literature is the receptor state that is stabilized by the covalent label. Bromoacetylcholine bromide, as an affinity alkylating agent, fixes the nicotinic acetylcholine receptor in an active (or desensitized) state upon covalent attachment [1][2]. In direct contrast, another widely used affinity label, 4-(N-maleimido)benzyltrimethylammonium iodide (MBTA), fixes the receptor in an inactive state [1][2]. This difference in the stabilized receptor conformation dictates the experimental outcomes and the specific questions that can be addressed. This property is not shared by reversible ligands like acetylcholine or carbamoylcholine.

Receptor Mechanism Affinity Labeling Conformational State

Bromoacetylcholine Bromide is a Superior Affinity Label for nAChRs Compared to Chloroacetylcholine, Exhibiting Higher Affinity (IC50 20 nM vs. 560 nM) in PC-12 Cells

In a direct head-to-head comparison using the PC-12 nerve cell model, the two nicotinic affinity labels bromoacetylcholine and 4-(N-maleimido)benzyl-alpha-trimethylammonium iodide (MBTA) were evaluated for their ability to irreversibly block the agonist-dependent ion flux [1]. The study reported apparent IC50 values of 20 nM and 560 nM, respectively. This indicates that bromoacetylcholine exhibits a 28-fold higher apparent affinity for the reduced receptor in this functional assay compared to MBTA. This quantitative difference underscores the superior potency of bromoacetylcholine as an affinity label in this specific neuronal context.

Affinity Label Potency Nicotinic Receptor PC-12 Cell Model

Bromoacetylcholine Bromide Enables Precise Stoichiometric Quantitation of Ligand-Binding Sites in nAChR Oligomers

A study using bromo[3H]acetylcholine demonstrated its unique ability to quantify the stoichiometry of ligand-binding sites in the acetylcholine receptor oligomer from both Torpedo marmorata electric organ and cat denervated muscle [1]. The affinity alkylation reaction was highly specific: a brief pretreatment with 100 μM bromoacetylcholine abolished all specific [3H]α-neurotoxin binding [1]. Crucially, the number of specific α-neurotoxin binding sites was found to be exactly equal to the number of sites specifically alkylated by bromo[3H]acetylcholine at saturation [1]. This 1:1 correspondence enables precise, quantitative biochemical analysis of receptor site occupancy that is not achievable with reversible, non-alkylating ligands like acetylcholine or carbamoylcholine.

Receptor Stoichiometry Affinity Alkylation nAChR Structure

Optimal Research and Industrial Application Scenarios for Bromoacetylcholine bromide


Irreversible Inactivation of nAChR-Mediated Secretion in Primary Cell Models

Bromoacetylcholine bromide is the preferred reagent for experiments requiring sustained, covalent inactivation of nicotinic receptor function in cellular assays. Based on evidence that it reduces catecholamine release with an IC50 of approximately 0.3 μM in bovine adrenal chromaffin cells [1], this compound enables the creation of a persistent, receptor-blocked state that is only slowly reversible. This is critical for studying long-term receptor dynamics, spare receptor populations, or the effects of chronic receptor blockade without the confounding variable of rapid ligand dissociation and washout, as would occur with a reversible antagonist or agonist.

Differentiating nAChR Conformational States in Structure-Function Studies

Researchers investigating the relationship between nAChR conformation and function should select bromoacetylcholine bromide when the goal is to stabilize and study the active or desensitized state of the receptor. This compound's proven ability to fix the receptor in an active state, in contrast to other affinity labels like MBTA that fix an inactive state [2], makes it an indispensable tool. Applications include probing the dynamics of receptor activation, mapping allosteric transitions, and understanding the structural basis of agonist efficacy, where stabilizing the active conformation is a prerequisite for accurate analysis.

High-Potency Affinity Labeling of Neuronal nAChRs in PC-12 Cell Models

For studies employing the PC-12 pheochromocytoma cell line as a model for neuronal nAChRs, bromoacetylcholine bromide is the superior affinity label based on direct comparative evidence. It exhibits an apparent IC50 of 20 nM for irreversible receptor block in this system, which is 28-fold more potent than the comparator affinity label MBTA (IC50 = 560 nM) [3]. This high potency ensures efficient and complete receptor alkylation at lower concentrations, reducing potential off-target effects and reagent costs while maximizing experimental signal-to-noise in assays measuring ion flux or downstream signaling.

Precise Quantitation of nAChR Binding Site Stoichiometry and Occupancy

Bromoacetylcholine bromide, particularly in its tritiated form, is uniquely suited for experiments that require the exact stoichiometric quantitation of ligand-binding sites on nicotinic receptor oligomers. As demonstrated in studies with Torpedo and muscle receptors, its affinity alkylation reaction exhibits a 1:1 correspondence with α-neurotoxin binding sites [4]. This property allows researchers to definitively determine the number of functional agonist binding sites per receptor complex, measure site occupancy, and investigate cooperative interactions between binding sites, a level of quantitative analysis that cannot be achieved with any reversible ligand.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromoacetylcholine bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.